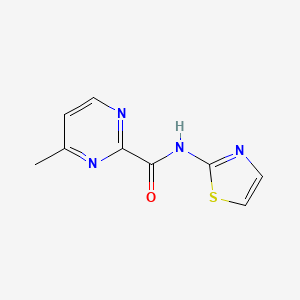

4-methyl-N-(thiazol-2-yl)pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only .

Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The final structure of the compound was determined by 1 HNMR spectrum .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1 H-NMR and 13 C-NMR . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Chemical Reactions Analysis

The chemical reactions of this compound involve the interaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using 1 H-NMR, 13 C-NMR, and IR . The compound has a mass of m/z 469 [M + +1] and a theoretical composition of C, 43.65; H, 2.59; N, 11.98 .Aplicaciones Científicas De Investigación

Antioxidant Applications

Thiazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress . The compound could be utilized in research to develop new antioxidants that help in mitigating the effects of free radicals in the body, potentially contributing to the prevention of diseases related to oxidative stress, such as neurodegenerative disorders.

Analgesic Applications

The analgesic activity of thiazole derivatives makes them candidates for the development of new pain-relief medications . Research into 4-methyl-N-(thiazol-2-yl)pyrimidine-2-carboxamide could lead to the synthesis of drugs that offer pain relief without the side effects associated with traditional analgesics.

Anti-inflammatory Applications

Thiazoles are known to exhibit anti-inflammatory activity, which is beneficial in the treatment of chronic inflammatory diseases . By studying this compound, scientists could design novel anti-inflammatory drugs that could be more effective or have fewer side effects than current medications.

Antimicrobial and Antifungal Applications

This compound’s potential antimicrobial and antifungal activities make it a valuable resource in the fight against infectious diseases . It could be used to develop new antibiotics and antifungals, especially in an era where antibiotic resistance is a growing concern.

Antiviral Applications

Thiazole derivatives have shown promise in antiviral research, particularly against HIV . Investigating 4-methyl-N-(thiazol-2-yl)pyrimidine-2-carboxamide could contribute to the discovery of new antiviral agents that could be used in the treatment of various viral infections.

Antitumor and Cytotoxic Applications

Research has indicated that thiazole compounds can have antitumor and cytotoxic effects . This compound could be explored for its potential use in cancer therapy, either as a standalone treatment or in combination with other chemotherapeutic agents.

Neuroprotective Applications

The neuroprotective properties of thiazoles are of significant interest in the development of treatments for neurodegenerative diseases . Studying this compound could lead to breakthroughs in protecting neuronal health and function.

Diuretic Applications

Thiazoles have been associated with diuretic activity, which can be useful in managing conditions like hypertension . Research into the diuretic properties of 4-methyl-N-(thiazol-2-yl)pyrimidine-2-carboxamide could lead to new treatments for high blood pressure and related cardiovascular diseases.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

One of the thiazole derivatives, voreloxin, has been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives can interact with cellular targets to induce significant biological changes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility could influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the surrounding environment .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c1-6-2-3-10-7(12-6)8(14)13-9-11-4-5-15-9/h2-5H,1H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIYSPOYLXUVFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2360145.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)

![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B2360151.png)

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)